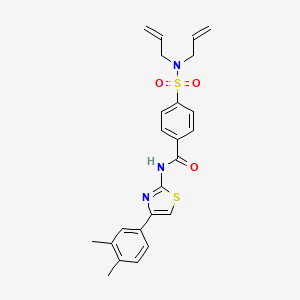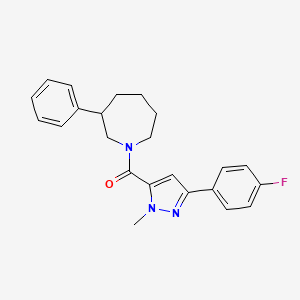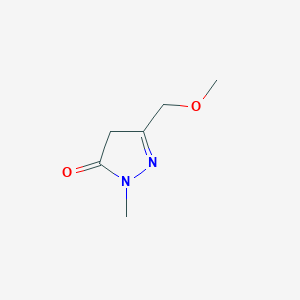
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H21N7O4 and its molecular weight is 411.422. The purity is usually 95%.
BenchChem offers high-quality 1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Mechanistic Investigations
The synthesis of complex heterocyclic compounds often involves multi-step reactions, providing insights into novel synthetic pathways and mechanistic aspects. For instance, the preparation of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide through nitration and oxidative cyclization showcases the intricate synthesis methods employed for heterocyclic compounds. This process offers a foundation for understanding the formation of related compounds and the role of nitrogen isotopes in mechanistic studies (Sako et al., 2000).
Structural Characterization and Quantum Chemical Studies
The structural characterization and evaluation of heterocyclic compounds provide valuable information on their chemical properties and potential applications. For example, the synthesis and structure evaluation of pyrimidine derivatives from deoxyribonucleosides, analyzed through NMR spectra and quantum chemical calculations, illustrate the importance of structural analysis in understanding the chemical behavior of such compounds (Amer et al., 2012).
Antimicrobial Activity
The investigation of the antimicrobial activity of heterocyclic compounds is a critical area of research, contributing to the development of new therapeutic agents. Studies on coumarin pyrazole pyrimidine triones and their derivatives have shown moderate activity against various microorganisms, highlighting the potential of these compounds in antimicrobial therapy (Vijaya Laxmi et al., 2012).
Antioxidant Evaluation
The antioxidant properties of heterocyclic compounds are of interest for their potential health benefits and applications in preventing oxidative stress-related diseases. The synthesis and evaluation of new pyrazolopyridine derivatives for their antioxidant properties exemplify the ongoing research efforts to discover compounds with beneficial biological activities (Gouda, 2012).
Green Synthesis Approaches
The development of environmentally friendly synthesis methods for heterocyclic compounds is an emerging research area. The novel and efficient synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water represents a green chemistry approach, emphasizing the importance of sustainable methods in chemical synthesis (Heravi & Daraie, 2016).
Propiedades
IUPAC Name |
1-[3-oxo-3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c27-15-3-8-25(19(29)22-15)9-4-17(28)26-7-1-2-13(12-26)10-16-23-18(24-30-16)14-11-20-5-6-21-14/h3,5-6,8,11,13H,1-2,4,7,9-10,12H2,(H,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMVFVCTSDRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
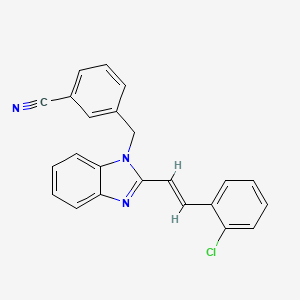
![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/no-structure.png)
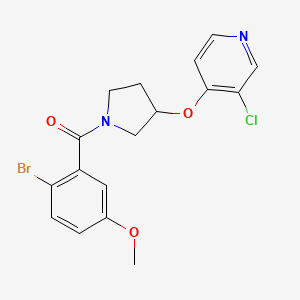
![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)
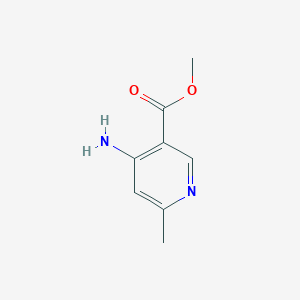
![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)
